REACTION_CXSMILES
|
FC1C=CC(CC(N)=O)=CC=1.C(Cl)(=O)C(Cl)=O.[F:18][C:19]1[CH:24]=[CH:23][C:22]([CH2:25][C:26]([NH:28][C:29](=O)[O:30]C)=[O:27])=[CH:21][CH:20]=1>ClC(Cl)C>[F:18][C:19]1[CH:20]=[CH:21][C:22]([CH2:25][C:26]([N:28]=[C:29]=[O:30])=[O:27])=[CH:23][CH:24]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)CC(=O)N
|
Name
|
|
Quantity
|
0.175 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)CC(=O)NC(OC)=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
By this time, most of the solids had dissolved
|
Type
|
CUSTOM
|
Details
|
resulting
|
Type
|
CUSTOM
|
Details
|
from quenching of the isocyanate with methanol
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a yellow slurry
|
Type
|
CONCENTRATION
|
Details
|
again concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The resulting residue was redissolved again in dichloroethane (2 mL)
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)CC(=O)N=C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |